molecular formula C12H16O3 B2559311 Ethyl 2-(4-hydroxyphenyl)-2-methylpropanoate CAS No. 152270-53-6

Ethyl 2-(4-hydroxyphenyl)-2-methylpropanoate

Cat. No.: B2559311
CAS No.: 152270-53-6
M. Wt: 208.257
InChI Key: LGBJGTGQZOOSDB-UHFFFAOYSA-N
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Description

Ethyl 2-(4-hydroxyphenyl)-2-methylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a 2-(4-hydroxyphenyl)-2-methylpropanoate moiety

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with various targets such as egfr signaling pathway .

Mode of Action

Similar compounds have been shown to exhibit α-glucosidase inhibitory activities . This suggests that Ethyl 2-(4-hydroxyphenyl)-2-methylpropanoate might interact with its targets and cause changes in their function, potentially leading to the observed effects.

Biochemical Pathways

Similar compounds have been shown to modulate the epidermal growth factor receptor (egfr) signaling pathway . This suggests that this compound might affect similar pathways, leading to downstream effects.

Pharmacokinetics

The molecular weight of the compound is 376573 Da , which is within the acceptable range for good bioavailability according to Lipinski’s rule of five

Result of Action

Similar compounds have been shown to exhibit hepatoprotective activity , suggesting that this compound might have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-hydroxyphenyl)-2-methylpropanoate can be achieved through several synthetic routes. One common method involves the esterification of 2-(4-hydroxyphenyl)-2-methylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and improve the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-hydroxyphenyl)-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(4-hydroxyphenyl)-2-methylpropanal or 2-(4-hydroxyphenyl)-2-methylpropanone.

    Reduction: Formation of 2-(4-hydroxyphenyl)-2-methylpropanol.

    Substitution: Formation of various ethers or esters depending on the substituent used.

Scientific Research Applications

Ethyl 2-(4-hydroxyphenyl)-2-methylpropanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and receptor binding.

    Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Hydroxyphenyl)ethanol: Similar structure but lacks the ester group.

    Ethyl 4-hydroxybenzoate: Contains a similar ester group but differs in the position of the hydroxyl group.

    2-(4-Hydroxyphenyl)acetic acid: Similar aromatic structure but contains a carboxylic acid group instead of an ester.

Uniqueness

Ethyl 2-(4-hydroxyphenyl)-2-methylpropanoate is unique due to the presence of both a hydroxyl group and an ester group on the same molecule, which allows it to participate in a wide range of chemical reactions and interact with various biological targets.

Properties

IUPAC Name

ethyl 2-(4-hydroxyphenyl)-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-4-15-11(14)12(2,3)9-5-7-10(13)8-6-9/h5-8,13H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGBJGTGQZOOSDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)C1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Under inert atmosphere, a round bottom flask was charged with ethyl 2-(4-benzyloxyphenyl)-2-methyl-propanoate (15 g, mmol) and ethyl acetate (200 mL). To above reaction mixture 2-3 drops of water was added followed by Pd/C. Reaction mixture allowed to stir and evacuated the flask until solvent begins to bubble and then carefully backfill with nitrogen gas (repeated twice). Nitrogen balloon was replaced by hydrogen bladder and flask was again evacuated and refilled with hydrogen (repeated twice). The reaction mixture thus maintained under hydrogen atmosphere was allowed to stir overnight at room temperature. The reaction mixture was filtered through cellite pad and the filtrate was concentrated under reduced pressure to afford 6.5 g of product.
Name
ethyl 2-(4-benzyloxyphenyl)-2-methyl-propanoate
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

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